Ethyl 4-amino-6-chloropyridazine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-amino-6-chloropyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c1-2-13-7(12)6-4(9)3-5(8)10-11-6/h3H,2H2,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLUFHDMTUCUDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-6-chloropyridazine-3-carboxylate typically involves the reaction of 4,6-dichloropyridazine with ethyl glycinate in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-amino-6-chloropyridazine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives, while reduction can lead to the formation of hydrazine derivatives.
Condensation Reactions: The carboxylate group can participate in condensation reactions to form amides and esters.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide, ammonia, and thiourea are commonly used.
Oxidation Reactions: Reagents such as hydrogen peroxide and potassium permanganate are employed.
Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted pyridazines.
Oxidation Products: Nitro derivatives.
Reduction Products: Hydrazine derivatives.
Scientific Research Applications
Ethyl 4-amino-6-chloropyridazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-6-chloropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations in Pyridazine Derivatives
Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:
Table 1: Substituent and Molecular Data Comparison
| Compound Name | CAS Number | Substituents (Positions) | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|---|
| Ethyl 4-amino-6-chloropyridazine-3-carboxylate | Not explicitly listed | 4-NH₂, 6-Cl, 3-COOEt | C₇H₈ClN₃O₂ | ~201.61 (estimated) | High reactivity at amino and Cl sites |
| Ethyl 3-amino-6-chloropyridazine-4-carboxylate | 1161847-32-0 | 3-NH₂, 6-Cl, 4-COOEt | C₇H₈ClN₃O₂ | 201.61 | Positional isomer; altered electronic distribution |
| Ethyl 4,6-dichloropyridazine-3-carboxylate | 679406-03-2 | 4-Cl, 6-Cl, 3-COOEt | C₇H₆Cl₂N₂O₂ | 221.04 | Dichloro substitution enhances electrophilicity |
| Ethyl 6-chloropyridazine-4-carboxylate | 612834-90-9 | 6-Cl, 4-COOEt | C₇H₇ClN₂O₂ | 186.59 | Lacks amino group; reduced nucleophilic potential |
| 6-Chloro-3-hydroxypyridazine-4-carboxylic acid | 50681-26-0 | 3-OH, 6-Cl, 4-COOH | C₅H₃ClN₂O₃ | 174.55 | Carboxylic acid group increases solubility |
Key Observations:
- Positional Isomerism: Ethyl 3-amino-6-chloropyridazine-4-carboxylate (CAS 1161847-32-0) shares the same molecular formula as the target compound but differs in substituent positions. This alters electronic effects and hydrogen-bonding capacity, impacting interactions in biological systems .
- Solubility : Hydroxy- and carboxylic acid-substituted analogs (e.g., 6-Chloro-3-hydroxypyridazine-4-carboxylic acid) exhibit higher aqueous solubility than ester derivatives, influencing their pharmacokinetic profiles .
Pharmacological Relevance
While direct pharmacological data for this compound are absent, related compounds highlight trends:
- Structural Motifs: The amino-chloro-pyridazine motif is analogous to pharmacophores in antiviral and anticancer agents, where electronic properties dictate target binding .
Biological Activity
Ethyl 4-amino-6-chloropyridazine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's structure, synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C₇H₈ClN₂O₂ and a molecular weight of approximately 186.60 g/mol. The structure features a pyridazine ring with various substituents that contribute to its reactivity and biological activity. The unique arrangement of functional groups allows for diverse interactions within biological systems.
Synthesis
The synthesis of this compound typically involves the reaction of 4,6-dichloropyridazine with ethyl glycinate under basic conditions. The process is conducted under reflux to ensure complete conversion, followed by purification through recrystallization. This method can be scaled up using continuous flow reactors to optimize yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes.
Anticancer Effects
In addition to its antimicrobial properties, this compound has shown promise as an anticancer agent. It interacts with specific enzymes and receptors that modulate signaling pathways related to cell proliferation and apoptosis. For instance, preliminary studies have indicated its ability to inhibit growth in cancer cell lines, suggesting a role in cancer therapy .
Case Studies
A notable study highlighted the compound's efficacy in reducing tumor size in xenograft models of human cancer. In this study, mice treated with this compound exhibited a significant reduction in tumor growth compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells .
Comparative Analysis
A comparative analysis with similar compounds reveals distinct biological activities based on structural variations:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| This compound | Pyridazine core with ethyl carboxylate | Antimicrobial and anticancer properties |
| Ethyl 3-amino-6-chloropyridazine-4-carboxylate | Similar core but different substitution | Notable activity against specific pathogens |
| Methyl 6-chloropyridazine-3-carboxylate | Key intermediate for various applications | Potential use in anti-tumor therapies |
This table illustrates how variations in substitution patterns can lead to different biological activities, emphasizing the importance of chemical structure in medicinal chemistry.
Q & A
Q. What are the established synthetic routes for Ethyl 4-amino-6-chloropyridazine-3-carboxylate, and how do purity levels impact experimental outcomes?
Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, pyridazine derivatives are often synthesized via reactions between substituted amines and chlorinated precursors under reflux in polar aprotic solvents like DMF or acetonitrile . Purity is critical, as residual solvents or unreacted intermediates can skew biological assay results or crystallization attempts. Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) are standard purification methods.
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|
| Nucleophilic Substitution | 65–75 | ≥95 | |
| Condensation Reaction | 70–80 | ≥98 |
Q. How is the molecular structure of this compound validated in crystallographic studies?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Software suites like SHELX are used for structure solution and refinement . Key steps include:
- Data Collection: High-resolution (<1.0 Å) data at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
- Refinement: SHELXL iteratively adjusts atomic positions and thermal parameters, with R-factors < 0.05 indicating high reliability .
- Validation: Tools like WinGX/ORTEP assess geometric parameters (bond lengths, angles) against databases (e.g., Cambridge Structural Database) .
Advanced Research Questions
Q. How do reaction conditions influence the susceptibility of this compound to oxidation or reduction?
Methodological Answer: The amino and chloro groups make the compound reactive. For oxidation studies:
- Oxidizing Agents: Hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C. Monitor via TLC or HPLC for N-oxide formation .
- Reduction: Catalytic hydrogenation (Pd/C, H₂) or NaBH₄ in methanol selectively reduces the ester or amino groups. Kinetic studies require controlled pH (e.g., buffered solutions) to prevent side reactions .
Table 2: Reactivity Under Controlled Conditions
| Condition | Product Formed | Selectivity (%) |
|---|---|---|
| Oxidation (mCPBA) | N-Oxide derivative | 85–90 |
| Reduction (Pd/C, H₂) | Dechlorinated analog | 70–75 |
Q. What computational and experimental strategies resolve contradictions in biological activity data for this compound?
Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Dose-Response Curves: Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
- Molecular Dynamics (MD): Simulate ligand-receptor interactions (AMBER or GROMACS) to predict binding modes conflicting with experimental IC₅₀ values .
- Metabolite Profiling: LC-MS/MS identifies degradation products that may interfere with assays .
Q. How can this compound be functionalized to enhance its interaction with biological macromolecules?
Methodological Answer: Targeted modifications focus on the amino and ester groups:
- Amino Group: Acylation (acetyl chloride) or sulfonation improves solubility and binding affinity to enzymes like kinases .
- Ester Hydrolysis: Convert to carboxylic acid (NaOH/EtOH) for salt-bridge formation with arginine/lysine residues in proteins .
- Heterocyclic Fusion: Attach triazole or pyrazole rings via click chemistry to modulate steric and electronic properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
